4-(beta-D-glucosyloxy)benzoic acid, also known as 4-hydroxybenzoic acid 4-O-beta-D-glucoside, is a chemical compound with the molecular formula and a molecular weight of approximately 300.26 g/mol. This compound is a beta-D-glucoside derivative of 4-hydroxybenzoic acid, which is itself a member of the benzoic acid family. The structure features a glucosyl group attached to the hydroxyl group at the para position of the benzoic acid moiety, making it unique among related compounds .
The primary chemical reaction involving 4-(beta-D-glucosyloxy)benzoic acid is catalyzed by the enzyme 4-hydroxybenzoate 4-O-beta-D-glucosyltransferase. This enzyme facilitates the transfer of a glucosyl group from uridine diphosphate glucose to 4-hydroxybenzoate, resulting in the formation of 4-(beta-D-glucosyloxy)benzoate and uridine diphosphate . The reaction can be represented as follows:
This transformation highlights the compound's role in various metabolic pathways, particularly in plant systems where glycosylation reactions are vital for detoxification and storage.
Research indicates that 4-(beta-D-glucosyloxy)benzoic acid exhibits notable biological activities, including antioxidant properties. It has been studied for its potential inhibitory effects on tyrosinase, an enzyme involved in melanin production, suggesting possible applications in skin whitening agents . Additionally, its glycosylated form may enhance solubility and bioavailability compared to its aglycone counterpart.
The synthesis of 4-(beta-D-glucosyloxy)benzoic acid typically involves enzymatic glycosylation processes. One common method is through the action of glycosyltransferases that utilize uridine diphosphate glucose as a donor substrate. The synthesis can also be approached through chemical methods involving protective group strategies to selectively introduce the glucosyl moiety onto 4-hydroxybenzoic acid derivatives .
This compound finds applications primarily in the fields of pharmaceuticals and cosmetics. Its antioxidant properties make it a candidate for formulations aimed at skin protection and anti-aging. Furthermore, its role in metabolic pathways suggests potential uses in agricultural biotechnology for enhancing plant resilience against stressors through metabolic engineering .
Interaction studies have shown that 4-(beta-D-glucosyloxy)benzoic acid can modulate various biochemical pathways. Its interaction with enzymes such as tyrosinase indicates that it may influence pigmentation processes in biological systems. Additionally, studies on its interaction with cellular signaling pathways suggest a broader role in regulating metabolic responses under oxidative stress conditions .
Several compounds share structural similarities with 4-(beta-D-glucosyloxy)benzoic acid, including:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-(beta-D-glucosyloxy)benzoic acid | Beta-D-glucoside derivative | Antioxidant activity, tyrosinase inhibition |
4-Hydroxybenzoic Acid | No glucosyl group | Lower solubility compared to its glucoside |
p-Hydroxybenzoic Acid | Hydroxyl group at para position | Antimicrobial properties |
Vanillic Acid | Methoxy group instead of hydroxyl | Strong antioxidant properties |
Salicylic Acid | Additional hydroxyl group | Anti-inflammatory effects |
This comparative analysis highlights how the presence of the glucosyl moiety in 4-(beta-D-glucosyloxy)benzoic acid enhances its functional attributes, particularly regarding solubility and biological activity.
4-(β-D-Glucosyloxy)benzoic acid, first identified in the mid-20th century, emerged as a phytochemical of interest during studies on coniferous species. Initial reports of its isolation from Pinus densiflora pollen in the 1980s highlighted its role as an endogenous growth inhibitor. Subsequent research revealed its presence in adaptogenic plants such as Rhodiola crenulata and Rhodiola rosea, where it coexists with structurally related geraniol-derived glycosides. The compound’s discovery paralleled advancements in chromatographic techniques, enabling the separation of complex phenolic glycoside mixtures in plant extracts.
This glycoside serves as a critical marker compound in chemotaxonomic studies of Rhodiola species, aiding in species authentication and quality control of herbal preparations. Its structural simplicity relative to other phenolic glycosides makes it a model system for investigating glycosylation’s effects on bioavailability. Studies demonstrate that enzymatic hydrolysis by β-glucosidases converts it into 4-hydroxybenzoic acid, enhancing membrane permeability and pharmacological activity.
4-(β-D-Glucosyloxy)benzoic acid belongs to the simple phenolic glycoside subclass, characterized by a monosaccharide (β-D-glucose) linked to a phenolic aglycone (Table 1). This classification distinguishes it from:
Its β-1-O-glycosidic bond configuration contrasts with the α-anomers found in some antimicrobial phenolic glycosides.
Property | Description |
---|---|
Glycone | β-D-glucopyranose |
Aglycone | 4-Hydroxybenzoic acid |
Glycosidic bond position | C-1 of glucose → O-4 of benzoic acid |
IUPAC name | 4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |
The aglycone 4-hydroxybenzoic acid (PHBA) is a well-characterized phenolic acid with diverse industrial applications, serving as a precursor for parabens and liquid crystal polymers. Glycosylation at the phenolic hydroxyl group:
Biotransformation studies using β-glucosidases demonstrate near-quantitative conversion of the glycoside to PHBA under physiological conditions.
The systematic International Union of Pure and Applied Chemistry name for this compound is 4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid [1] [3]. This nomenclature precisely describes the stereochemical configuration of each chiral center within the glucose moiety and specifies the attachment point to the benzoic acid framework. The systematic name employs the oxan-2-yl descriptor to denote the pyranose ring system of the glucose component [1].
Alternative nomenclature systems provide various descriptive names for this compound. The most commonly encountered alternative designation is 4-(beta-D-glucopyranosyloxy)benzoic acid, which explicitly indicates the beta anomeric configuration and the pyranose ring form of the glucose unit [1] [3]. Additional recognized names include 4-Hydroxybenzoate-O-glucoside, which emphasizes the glycosidic nature of the compound, and para-hydroxybenzoic acid beta-D-glucopyranoside [1] [3]. The designation 4-O-beta-D-glucopyranosyl-para-hydroxybenzoic acid represents another systematic approach that specifies the linkage position and stereochemistry [1] [3].
The compound belongs to the broader chemical classification of phenolic glycosides, representing a specific subset of beta-D-glucosides [1] [3]. Within the hierarchical chemical taxonomy, this molecule is classified under organic oxygen compounds, specifically within the carbohydrates and carbohydrate conjugates superclass [7] [11]. The direct parent classification designates it as a member of phenolic glycosides, which are characterized by phenolic structures attached to glycosyl moieties [7] [11].
The compound possesses several standardized database identifiers that facilitate unambiguous identification across scientific literature and chemical databases. The Chemical Abstracts Service registry number is 15397-25-8, which serves as the primary identifier for regulatory and commercial purposes [1] [3] [5]. This CAS number has been consistently used since the compound's initial characterization and registration.
The Chemical Entities of Biological Interest database assigns the identifier ChEBI:16741 to this compound [1] [3] [25]. This ChEBI identifier connects the molecule to extensive biological and biochemical annotation databases, facilitating cross-referencing with metabolic pathways and biological roles [25] [29]. The ChEBI database provides comprehensive ontological classification and has designated this entity with manual annotation by the ChEBI Team, indicating high-quality curation [3] [25].
Additional database identifiers include the Kyoto Encyclopedia of Genes and Genomes identifier C03993, which integrates the compound into metabolic pathway databases [3] [27]. The DSSTox Substance Identifier DTXSID601031606 provides connectivity to toxicological databases [1]. The Metabolomics Workbench assigns the identifier 50619, facilitating metabolomics research applications [1]. The Japanese chemical database Nikkaji provides the number J589.936B for domestic chemical registration purposes [1] [27].
Database | Identifier | Purpose |
---|---|---|
Chemical Abstracts Service | 15397-25-8 | Regulatory and commercial identification |
ChEBI | CHEBI:16741 | Biological and biochemical annotation |
PubChem | CID 440186 | Computational chemistry and property data |
KEGG | C03993 | Metabolic pathway integration |
DSSTox | DTXSID601031606 | Toxicological database connectivity |
Metabolomics Workbench | 50619 | Metabolomics research applications |
Nikkaji | J589.936B | Japanese chemical registration |
The molecular formula of 4-(beta-D-glucosyloxy)benzoic acid is C₁₃H₁₆O₈, indicating a composition of thirteen carbon atoms, sixteen hydrogen atoms, and eight oxygen atoms [1] [3] [5]. This formula reflects the combination of a benzoic acid moiety (C₇H₆O₃) with a glucose unit (C₆H₁₂O₆), with the formal loss of one water molecule during glycosidic bond formation [1] [3].
The molecular weight has been precisely determined through computational methods as 300.26 grams per mole [1] [3] [5]. High-resolution mass spectrometry provides the exact mass as 300.08452 atomic mass units [3] [7]. The monoisotopic mass, which represents the mass of the molecule containing only the most abundant isotopes of each element, is calculated as 300.084517475 atomic mass units [3] [7] [17].
Elemental analysis confirms the theoretical composition, with carbon comprising 51.99% of the molecular weight, hydrogen contributing 5.37%, and oxygen accounting for 42.64% of the total mass [1] [3]. The relatively high oxygen content reflects the presence of multiple hydroxyl groups in the glucose moiety and the carboxylic acid functionality in the benzoic acid portion [1] [3].
The compound exists as a neutral molecule under physiological conditions, with a net charge of zero [3] [17]. The molecular ion peak in mass spectrometry appears at mass-to-charge ratio 300, with characteristic fragmentation patterns that reflect the loss of the glucose moiety (162 atomic mass units) to yield the 4-hydroxybenzoate fragment at mass-to-charge ratio 138 [1] [15].
The stereochemical configuration of 4-(beta-D-glucosyloxy)benzoic acid is defined by five distinct chiral centers, all located within the glucose moiety [1] [3] [8]. The International Chemical Identifier notation specifies the stereochemical arrangement as t8-,9-,10+,11-,13-/m1/s1, which provides the absolute configuration for each stereogenic center [1] [3].
The anomeric carbon (C-1′ of glucose) adopts the beta configuration, as evidenced by coupling constant analysis showing J(H-1′) values of 7.5-8.0 Hz [15]. This beta configuration indicates that the hydroxyl group at the anomeric position is oriented equatorially in the chair conformation of the pyranose ring [14] [15]. The beta anomeric configuration is thermodynamically favored and represents the naturally occurring form found in biological systems [14].
The absolute configuration of the glucose carbons follows the natural D-glucose pattern: C-1′ has S configuration, C-2′ has R configuration, C-3′ has S configuration, C-4′ has S configuration, and C-5′ has R configuration [1] [3]. This stereochemical arrangement corresponds to the naturally occurring D-glucose configuration found in most biological systems [33].
Optical rotation measurements provide additional confirmation of the stereochemical assignment. The specific optical rotation [α]D²² has been measured as −50.7°, indicating levorotatory behavior [15]. This negative optical rotation is consistent with the beta-D-glucoside configuration and matches previously reported values for similar compounds [15].
The glucose moiety adopts a chair conformation in solution, which is the most thermodynamically stable arrangement for six-membered ring systems [14]. In this conformation, the hydroxyl groups at C-2′, C-3′, and C-4′ occupy equatorial positions, while the hydroxyl group at C-5′ is positioned axially [14]. This conformational preference minimizes steric interactions and maximizes hydrogen bonding opportunities between adjacent hydroxyl groups [14].
Chiral Center | Absolute Configuration | Orientation in Chair Form |
---|---|---|
C-1′ (Anomeric) | S | Beta (equatorial) |
C-2′ | R | Equatorial |
C-3′ | S | Equatorial |
C-4′ | S | Equatorial |
C-5′ | R | Axial |
The molecular structure of 4-(beta-D-glucosyloxy)benzoic acid contains several distinct functional groups that determine its chemical reactivity and biological properties [1] [12] [14]. The carboxylic acid group (-COOH) attached to the benzene ring represents the primary acidic functionality, with a pKa value of approximately 4.2 [12]. This carboxylic acid group can undergo typical reactions including esterification, amidation, and salt formation [12].
The glucose moiety contributes four hydroxyl groups with varying reactivity profiles [1] [14]. The primary hydroxyl group at C-6′ (-CH₂OH) exhibits the highest reactivity among the sugar hydroxyl groups and readily participates in oxidation reactions, acetylation, and other derivatization processes [14] [15]. The secondary hydroxyl groups at C-2′, C-3′, and C-4′ show moderate reactivity and can undergo acetylation, methylation, and other substitution reactions under appropriate conditions [14] [15].
The aromatic ring system provides a platform for electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the carboxylic acid group deactivates the ring toward electrophilic attack [12]. The carboxylic acid substituent exhibits meta-directing properties, causing incoming electrophiles to preferentially attack the meta positions relative to the carboxyl group [12].
The glycosidic ether linkage (-O-) connecting the glucose unit to the benzene ring represents a critical structural feature [14]. This O-glycosidic bond is stable under neutral and mildly basic conditions but becomes susceptible to hydrolysis under acidic conditions or in the presence of specific glycosidase enzymes [14]. The beta configuration of this glycosidic bond provides greater resistance to acid-catalyzed hydrolysis compared to alpha-configured analogs [14].
The phenolic ether character of the linkage between the aromatic ring and the glucose moiety creates an aryl-alkyl ether system [14]. This type of ether linkage is generally more stable than simple alkyl ethers due to resonance stabilization from the aromatic ring [14]. However, the bond can undergo cleavage under strongly acidic conditions or through specific enzymatic processes [13] [14].
The pyranose ring oxygen contributes to the overall stability of the glucose unit by forming a thermodynamically favored six-membered ring system [14]. This ring oxygen participates in the anomeric effect, which stabilizes the beta configuration at the anomeric carbon [14]. The ring system is resistant to opening under normal conditions but can undergo ring-opening reactions under harsh acidic or basic conditions [14].
Functional Group | Location | Primary Reactivity | Typical Reactions |
---|---|---|---|
Carboxylic acid | Benzene ring | Acidic (pKa ≈ 4.2) | Esterification, amidation, salt formation |
Primary hydroxyl | C-6′ glucose | High reactivity | Oxidation, acetylation, substitution |
Secondary hydroxyls | C-2′, C-3′, C-4′ | Moderate reactivity | Acetylation, methylation, substitution |
Glycosidic ether | C-1′ to benzene | Hydrolysis-sensitive | Acid hydrolysis, enzymatic cleavage |
Aromatic ring | Benzene system | Electrophilic substitution | Meta-directed substitution |
The International Chemical Identifier provides a comprehensive representation of 4-(beta-D-glucosyloxy)benzoic acid as InChI=1S/C13H16O8/c14-5-8-9(15)10(16)11(17)13(21-8)20-7-3-1-6(2-4-7)12(18)19/h1-4,8-11,13-17H,5H2,(H,18,19)/t8-,9-,10+,11-,13-/m1/s1 [1] [3] [17]. This notation contains complete connectivity information, stereochemical descriptors, and protonation state details [1] [3]. The stereochemical portion (/t8-,9-,10+,11-,13-/m1/s1) explicitly defines the configuration at each chiral center, ensuring unambiguous structural identification [1] [3].
The InChI Key provides a fixed-length hash representation as XSSDYIMYZONMBL-BZNQNGANSA-N, which facilitates rapid database searching and duplicate structure detection [1] [3] [17]. This condensed identifier consists of three hyphen-separated segments: the first segment represents the molecular skeleton, the second incorporates stereochemical information, and the third indicates protonation and tautomeric states [1] [3].
Simplified Molecular-Input Line-Entry System notation offers two primary representations for this compound. The canonical SMILES string C1=CC(=CC=C1C(=O)O)OC2C(C(C(C(O2)CO)O)O)O provides basic connectivity information without stereochemical details [17]. This representation is suitable for simple database searches and basic chemical informatics applications [17].
The isomeric SMILES notation C1=CC(=CC=C1C(=O)O)O[C@H]2C@@HO incorporates complete stereochemical information using @ symbols to denote chiral centers [1] [17]. The @H symbols specify the clockwise or counterclockwise arrangement of substituents around each chiral carbon, providing sufficient detail for three-dimensional structure generation [1] [17].
Both InChI and SMILES systems serve complementary roles in chemical informatics. The InChI format provides the most comprehensive structural description and serves as the international standard for chemical structure representation [1] [3]. SMILES notation offers greater computational efficiency and human readability, making it particularly valuable for chemical database applications and molecular modeling software [17].
The hierarchical nature of these representation systems allows for varying levels of structural detail depending on the specific application requirements. Database searches can utilize the simplified canonical SMILES for broad structural matching, while computational chemistry applications typically require the complete stereochemical information provided by isomeric SMILES or InChI notation [1] [3] [17].
Modern computational chemistry provides several sophisticated approaches for visualizing the three-dimensional structure of glycosylated benzoic acids such as 4-(beta-D-glucosyloxy)benzoic acid [19] [20]. Molecular visualization software packages enable detailed examination of conformational preferences, intermolecular interactions, and spatial relationships between functional groups [19].
BIOVIA Discovery Studio Visualizer represents one of the leading platforms for molecular visualization, offering advanced display options and stereo support for complex carbohydrate structures [19]. This software provides high-quality graphics capabilities with multiple visualization modes including space-filling models, ball-and-stick representations, and surface rendering options [19]. The program supports interactive three-dimensional graphical views with associated hierarchy and data table views, facilitating comprehensive structural analysis [19].
Specialized glycan visualization tools have been developed to address the unique challenges of representing complex carbohydrate structures [20]. Polys Glycan Builder offers a web-based interface specifically designed for constructing three-dimensional structures of glycans and polysaccharides [20]. This application translates primary carbohydrate structures into coordinate sets of corresponding tertiary structures in low-energy conformations [20]. The software maintains a comprehensive database of more than 150 monosaccharides and low-energy conformations of 400 disaccharide segments [20].
The construction process in glycan-specific visualization tools follows intuitive schemes that closely resemble how glycoscientists traditionally draw structural sequences [20]. These applications support drag-and-drop functionality for monosaccharide units and provide automated generation of stereochemically correct three-dimensional coordinates [20]. The resulting structures can be exported in formats compatible with virtual reality applications and standard molecular modeling programs [20].
Advanced visualization methods incorporate multiple display modalities to highlight different aspects of molecular structure [19] [22]. Surface representations reveal accessible regions for intermolecular interactions, while isosurface displays can highlight electrostatic potential distributions [19]. Multiple-sided surfaces enhance molecular visualization by providing simultaneous views of different structural features [19].
Contemporary visualization platforms support the generation of publication-quality images with customizable rendering options [19]. These systems enable the creation of storyboard sequences that demonstrate molecular views for educational and presentation purposes [19]. Export capabilities include movie generation from storyboard sequences, facilitating dynamic presentations of conformational changes or reaction mechanisms [19].
Visualization Platform | Key Features | Applications |
---|---|---|
BIOVIA Discovery Studio | High-quality graphics, stereo support, multiple display modes | General molecular visualization, publication graphics |
Polys Glycan Builder | Carbohydrate-specific tools, automated 3D generation | Glycan structure construction, conformational analysis |
ChemSpider | Web-based viewing, database integration | Quick structure verification, chemical database searches |
PubChem 3D Viewer | Interactive conformer display, computational chemistry integration | Conformational analysis, structure-activity relationships |